molecular formula C17H19F2NO3 B4881197 (2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine

(2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine

Cat. No. B4881197
M. Wt: 323.33 g/mol
InChI Key: NWRVXLGAXFFYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine, also known as DFB-TMBA, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine is not fully understood. However, it is believed to inhibit the activity of certain enzymes and receptors in the body such as acetylcholinesterase and dopamine receptors. This inhibition leads to the observed physiological effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit acetylcholinesterase activity. In addition, this compound has been found to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

(2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, it has shown promising results in various in vitro and in vivo studies. However, the compound has limitations such as low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for research on (2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine. One potential direction is to investigate the compound's efficacy in animal models of cancer and neurodegenerative diseases. In addition, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties. Finally, the development of novel analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

(2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine can be synthesized using a multistep reaction process. The first step involves the synthesis of 2,6-difluorobenzylamine, which is then reacted with 3,4,5-trimethoxybenzaldehyde to form this compound. The purity and yield of the compound can be increased through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

(2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine has shown potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, this compound has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the development of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO3/c1-21-15-7-11(8-16(22-2)17(15)23-3)9-20-10-12-13(18)5-4-6-14(12)19/h4-8,20H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRVXLGAXFFYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.